Orevactaene

Description

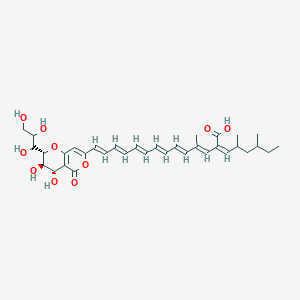

Structure

3D Structure

Properties

CAS No. |

197631-20-2 |

|---|---|

Molecular Formula |

C34H44O10 |

Molecular Weight |

612.7 g/mol |

IUPAC Name |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(2R,3R,4S)-3,4-dihydroxy-5-oxo-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyrano[3,2-c]pyran-7-yl]-2-(2,4-dimethylhexylidene)-4-methyltetradeca-3,5,7,9,11,13-hexaenoic acid |

InChI |

InChI=1S/C34H44O10/c1-5-21(2)16-23(4)18-24(33(40)41)17-22(3)14-12-10-8-6-7-9-11-13-15-25-19-27-28(34(42)43-25)30(38)31(39)32(44-27)29(37)26(36)20-35/h6-15,17-19,21,23,26,29-32,35-39H,5,16,20H2,1-4H3,(H,40,41)/b7-6+,10-8+,11-9+,14-12+,15-13+,22-17+,24-18-/t21?,23?,26?,29?,30-,31+,32-/m0/s1 |

InChI Key |

GDSQFNQIWJCATH-PHOXTJPWSA-N |

SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

Isomeric SMILES |

CCC(C)CC(C)/C=C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C1=CC2=C([C@@H]([C@H]([C@@H](O2)C(C(CO)O)O)O)O)C(=O)O1)\C(=O)O |

Canonical SMILES |

CCC(C)CC(C)C=C(C=C(C)C=CC=CC=CC=CC=CC1=CC2=C(C(C(C(O2)C(C(CO)O)O)O)O)C(=O)O1)C(=O)O |

Synonyms |

(2Z,3E,5E,7E,9E,11E,13E)-14-[(7S,8R,9R)-7,8-dihydroxy-5-oxo-9-(1,2,3-t rihydroxypropyl)-4,10-dioxabicyclo[4.4.0]deca-2,11-dien-3-yl]-2-(2,4-d imethylhexylidene)-4-methyl-tetradeca-3,5,7,9,11,13-hexaenoic acid |

Origin of Product |

United States |

Foundational & Exploratory

Orevactaene from Epicoccum nigrum: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of orevactaene, a polyketide metabolite produced by the fungus Epicoccum nigrum. This document is intended for researchers, scientists, and drug development professionals interested in fungal secondary metabolites and their potential therapeutic applications.

Introduction

Epicoccum nigrum, a widespread ascomycete fungus, is a known producer of a diverse array of bioactive secondary metabolites.[1] Among these is this compound, a polyketide also identified as epipyrone A, which has garnered scientific interest due to its notable biological activities.[1][2] this compound is characterized by a 3-d-galactosyl-4-hydroxy-2-pyrone core with a modified heptaene acyl moiety.[2] Its molecular formula is C34H44O10. This guide details the methodologies for the discovery and isolation of this compound from E. nigrum and summarizes its known biological functions, with a focus on its antifungal properties and mechanism of action.

Discovery and Bioassay-Guided Isolation

The discovery of this compound from Epicoccum nigrum was guided by bioassays to identify antifungal constituents. The general workflow for such a discovery process is outlined below.

Experimental Protocol: Bioassay-Guided Isolation

-

Cultivation of Epicoccum nigrum :

-

The fungus Epicoccum nigrum is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites. Czapek Yeast Agar (CYA) is a commonly used solid medium.

-

Incubate the cultures at approximately 25°C for 14 days, or until significant growth and pigmentation are observed.[1]

-

-

Extraction :

-

The fungal biomass and secreted exudates are extracted with an organic solvent such as methanol or ethanol to obtain a crude extract.[1]

-

The mycelium can be separated from the liquid broth by centrifugation at 3000g for 10 minutes. The mycelium is then extracted, and the solvent extract can be combined with the liquid broth.

-

-

Bioassay-Guided Fractionation :

-

The crude extract is subjected to preliminary fractionation using techniques like solvent partitioning or solid-phase extraction (SPE).

-

Each fraction is tested for its antifungal activity using a standard bioassay, such as the agar diffusion assay against a panel of test fungi (e.g., Saccharomyces cerevisiae, Aspergillus niger).

-

Fractions exhibiting significant antifungal activity are selected for further purification.

-

-

Purification :

-

The active fractions are subjected to successive rounds of chromatographic purification.

-

Silica Gel Column Chromatography : A common first step, using a stationary phase like LiChroprep RP-8 or Strata Si-1 SPE. Elution is performed with a gradient of solvents, for example, a methanol/chloroform or methanol/water mixture.

-

High-Performance Liquid Chromatography (HPLC) : Final purification is typically achieved using semi-preparative or preparative HPLC with a C18 column. A mobile phase gradient of an aqueous solvent (e.g., water at a slightly alkaline pH) and an organic solvent mixture (e.g., methanol:isopropanol 8:2 v/v) is often employed. The elution of this compound can be monitored by its characteristic UV-Vis absorbance maximum at approximately 428 nm.[1]

-

-

Structure Elucidation :

-

The structure of the purified compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C34H44O10 |

| Molecular Weight | 612.7 g/mol |

| Appearance | Yellow-orange pigment |

| UV-Vis λmax | ~428 nm |

Biological Activity

This compound exhibits a broad spectrum of antifungal activity against both yeasts and filamentous fungi.

Antifungal Activity

The antifungal efficacy of this compound (as its disalt, DEA) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and IC50 values.

| Fungal Species | MIC (µg/mL) | IC50 (µg/mL) |

| Saccharomyces cerevisiae | - | 20-40 |

| Sclerotinia sclerotiorum | 1.25 (as crude liquid) | - |

| Botrytis cinerea | 2.5 (as crude liquid) | - |

| Aspergillus flavus | 2.5 (as crude liquid) | - |

Note: Some data is for crude extracts, as indicated.

Mechanism of Action

Current research suggests that the primary antifungal mechanism of the disalt of epipyrone A (DEA) involves the disruption of fatty acid elongation and sphingolipid biosynthesis. This mode of action is distinct from many common antifungal agents that target the fungal cell membrane's ergosterol. Sphingolipids are crucial for various cellular processes in fungi, making their biosynthesis a promising target for novel antifungal therapies.

The proposed mechanism involves the inhibition of key enzymes in these pathways, leading to a cascade of downstream effects that ultimately result in fungal cell death.

While the precise molecular targets of this compound within these pathways are still under investigation, the disruption of these fundamental cellular processes highlights its potential as a lead compound for the development of new antifungal agents.

Biosynthesis of this compound

The biosynthesis of this compound in Epicoccum nigrum is governed by a biosynthetic gene cluster (BGC) designated as epn. This cluster contains the genes epnABCD, which encode the necessary enzymes for its production.

The individual inactivation of the epnA, epnB, and epnC genes has been shown to result in the complete loss of this compound production, confirming their essential roles in its biosynthesis.[2]

Conclusion

This compound, a secondary metabolite from Epicoccum nigrum, represents a promising antifungal agent with a mechanism of action that appears to differ from many currently available drugs. Its discovery through bioassay-guided fractionation and subsequent characterization have provided a solid foundation for further investigation. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to enhance its production or generate novel analogs. Future research should focus on the precise identification of its molecular targets within the fatty acid and sphingolipid biosynthesis pathways to further exploit its therapeutic potential.

References

An In-depth Technical Guide to the Orevactaene Biosynthetic Pathway in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, also known as Epipyrone A, is a glycosylated polyketide produced by the fungus Epicoccum nigrum. This compound has garnered interest due to its broad-spectrum antifungal activity.[1][2] This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and available quantitative data. It further outlines key experimental protocols for studying this pathway and explores potential regulatory mechanisms, offering a valuable resource for researchers in natural product biosynthesis and drug development.

The this compound Biosynthetic Gene Cluster (epn)

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the epn cluster, within the genome of Epicoccum nigrum.[3][4] This cluster comprises four key genes, epnA, epnB, epnC, and epnD, each encoding a specific enzyme responsible for a step in the assembly of the final molecule.[3][4] Gene inactivation studies have confirmed that epnA, epnB, and epnC are essential for this compound production.[3] Evidence also suggests that epnA and epnB may be transcribed as a bicistronic mRNA.[3]

| Gene | Encoded Enzyme | Putative Function in this compound Biosynthesis |

| epnA | Highly-Reducing Polyketide Synthase (HR-PKS) | Synthesizes the polyketide backbone of this compound. |

| epnB | Glycosyltransferase | Attaches a galactose sugar moiety to the polyketide core. |

| epnC | Cytochrome P450 Monooxygenase | Catalyzes oxidation steps in the modification of the polyketide intermediate. |

| epnD | Transporter | Potentially involved in the secretion of this compound out of the fungal cell. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process initiated by the highly-reducing polyketide synthase (HR-PKS) encoded by epnA. This enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the polyketide backbone. Following the creation of the core structure, the glycosyltransferase EpnB, a membrane-bound enzyme, attaches a galactose molecule to the pyrone ring of the polyketide intermediate.[3] Subsequent modifications, including oxidation, are catalyzed by the cytochrome P450 monooxygenase, EpnC. Finally, the transporter encoded by epnD is presumed to facilitate the export of the mature this compound molecule.

References

Biological activity of Orevactaene natural product

An In-Depth Technical Guide on the Biological Activity of the Natural Product Orevactaene

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information regarding the specific biological activities, quantitative data, and mechanism of action for this compound is limited. This guide synthesizes the available information and provides a framework for its potential analysis based on related compounds and generalized experimental protocols.

Introduction to this compound

This compound is a complex polyketide natural product with the molecular formula C34H44O10.[1] It is produced by the fungus Epicoccum nigrum (also referred to as Epicoccum purpurascens), a genus known for its rich diversity of secondary metabolites with potential biotechnological applications.[1][2][3] Structurally, this compound is an isomer of other bioactive compounds, including epicoccaene and the commercial antifungal agent epipyrone, sharing the same polyene chain but differing in their polar side groups, which likely accounts for their distinct biological activities.[4] While noted in the literature to possess "various biological activities," the most specific role attributed to this compound is as an inhibitor of the HIV-1 Rev protein.[3][4]

Reported Biological Activity

The primary biological activity associated with this compound is the inhibition of the Human Immunodeficiency Virus 1 (HIV-1) Rev (Regulator of Virion Expression) protein. The Rev protein is an essential shuttle protein that facilitates the export of unspliced and partially spliced viral mRNA transcripts from the nucleus to the cytoplasm, a critical step for the synthesis of viral structural proteins and enzymes. Inhibition of this pathway is a recognized therapeutic strategy against HIV-1.

Quantitative Data Summary

Comprehensive quantitative bioactivity data (e.g., IC50, EC50, MIC) for this compound is not reported in the available scientific literature. The following table is provided as a structural template to outline the types of data that would be necessary to characterize its activity profile.

| Target/Assay | Bioactivity Metric | Result | Reference |

| HIV-1 Rev Protein Function | IC50 (Half-maximal Inhibitory Concentration) | Not Reported | N/A |

| Antifungal Activity | MIC (Minimum Inhibitory Concentration) | Not Reported | N/A |

| Cytotoxicity (e.g., on HEK293T cells) | CC50 (Half-maximal Cytotoxic Concentration) | Not Reported | N/A |

Potential Mechanism of Action: Inhibition of HIV-1 Rev

The proposed activity of this compound as an HIV-1 Rev inhibitor suggests it interferes with the Rev-mediated nuclear export of viral mRNA. The Rev protein functions by binding to the Rev Response Element (RRE) present on viral mRNA transcripts and subsequently interacting with the host cell's nuclear export machinery, primarily via the CRM1 (Chromosome Region Maintenance 1) pathway. An inhibitor like this compound could theoretically act at several points in this process:

-

By binding directly to the Rev protein, preventing its multimerization or its binding to the RRE.

-

By disrupting the interaction between the Rev/RRE complex and host export factors like CRM1.

-

By interfering with other accessory proteins required for efficient export.

The diagram below illustrates a generalized representation of this signaling pathway and the hypothetical point of inhibition by this compound.

Caption: Hypothetical inhibition of the HIV-1 Rev nuclear export pathway by this compound.

Experimental Protocols

To validate and quantify the reported anti-HIV-1 Rev activity of this compound, a series of established in vitro assays would be required. Below is a detailed methodology for a common Rev/RRE-dependent reporter gene assay.

Protocol: Rev/RRE Reporter Gene Assay

-

Objective: To quantify the inhibition of Rev-mediated gene expression by this compound in a cell-based system.

-

Materials:

-

HEK293T or similar human cell line.

-

pDM628 Plasmid: An expression vector containing a reporter gene (e.g., Chloramphenicol Acetyltransferase - CAT, or Luciferase) whose mRNA contains the RRE and is intron-retained, making its expression Rev-dependent.

-

pcRev Plasmid: An expression vector for the HIV-1 Rev protein.

-

Lipofectamine 2000 or similar transfection reagent.

-

This compound (dissolved in DMSO).

-

Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics.

-

Luciferase or CAT assay reagents.

-

96-well cell culture plates.

-

-

Methodology:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

-

Transfection: Co-transfect the cells with the pDM628 (RRE-reporter) and pcRev (Rev-expression) plasmids using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Four to six hours post-transfection, replace the medium with the this compound-containing medium. Include a "No Rev" control, a "No Drug" (vehicle only, e.g., 0.1% DMSO) control, and a known Rev inhibitor as a positive control.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

Lysis and Assay: Lyse the cells using a lysis buffer compatible with the reporter system.

-

Quantification: Measure the reporter gene activity (e.g., luminescence for luciferase, or colorimetric change for CAT) using a plate reader.

-

Data Analysis: Normalize the reporter activity to cell viability (which can be measured in parallel using an MTT or CellTiter-Glo assay). Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

The workflow for this type of screening is visualized below.

Caption: General workflow for a cell-based HIV-1 Rev reporter assay.

Context of Fungal Metabolites

This compound belongs to a class of compounds from Epicoccum species that demonstrate significant biological potential. Understanding its relationship to its source and isomers provides crucial context for future research.

Caption: Relationship between E. nigrum, this compound, and its isomers.

References

- 1. This compound | C34H44O10 | CID 6451130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. the-biotechnological-potential-of-epicoccum-spp-diversity-of-secondary-metabolites - Ask this paper | Bohrium [bohrium.com]

- 3. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Characterization of Orevactaene's Physical Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum, has garnered significant interest due to its potential therapeutic applications. Initial investigations have revealed its identity to be synonymous with Epipyrone A, a compound with established broad-spectrum antifungal and antiviral activities. This technical guide provides a comprehensive overview of the initial characterization of this compound's physical properties, detailed experimental protocols for their determination, and a summary of its known biological signaling pathways. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Introduction

This compound is a C-glycosylated 4-hydroxy-2-pyrone derivative belonging to the polyene class of natural products. It was first identified as a secondary metabolite from Epicoccum nigrum. Subsequent total synthesis studies have strongly indicated that the originally proposed structure of this compound is identical to that of Epipyrone A. For the purpose of this guide, the names will be used interchangeably, with a focus on the properties attributed to Epipyrone A. The compound exhibits notable biological activities, including potent antifungal effects and inhibition of the HIV-1 Rev protein, making it a promising candidate for further drug development. This document serves as a foundational resource for researchers by consolidating the known physical characteristics of this compound and providing standardized methodologies for its further investigation.

Physical and Chemical Properties

The initial characterization of this compound has established several key physical and chemical properties. These are summarized in the table below. It is important to note that while some specific physical constants like an exact melting point are not widely reported in the literature, the compound's general characteristics have been described.

| Property | Value / Description |

| Molecular Formula | C₃₄H₄₄O₁₀ |

| Molecular Weight | 612.7 g/mol (Computed)[1] |

| Appearance | Yellow, pigmented solid.[2][3] |

| Solubility | The disalt form is water-soluble and also soluble in polar organic solvents such as methanol and ethanol. The non-salt (diacid) form has poorer water solubility.[2][4][5] |

| Stability | The disalt form is reported to be thermo-stable and stable at neutral to alkaline pH.[2][3][6] |

| UV-Vis Absorbance (λmax) | 428 nm.[2][3][6][7] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and characterization of this compound, as well as for the determination of its key physical and biological properties.

Isolation and Purification

The isolation of this compound from Epicoccum nigrum cultures and its subsequent purification are critical first steps for any characterization study.

Workflow for Isolation and Purification of this compound

Caption: Workflow for this compound Isolation.

Protocol:

-

Culturing: Epicoccum nigrum is cultured on a suitable medium such as Czapek Yeast Agar (CYA) until a sufficient amount of the pigmented exudate is produced.

-

Extraction: The fungal biomass and agar are extracted with methanol. The mixture is vigorously shaken to ensure efficient extraction of the compound.

-

Initial Purification: The crude methanol extract is centrifuged to remove fungal biomass and agar debris. The resulting supernatant is then filtered under vacuum.

-

Chromatographic Purification: The clarified extract is subjected to solid-phase extraction (SPE) as a preliminary purification step. The fraction containing this compound is then further purified using preparative High-Performance Liquid Chromatography (HPLC). A suitable mobile phase gradient, for example, a water/methanol or water/acetonitrile gradient, is used to achieve separation. The fraction corresponding to the peak at 428 nm is collected.

Structural Elucidation

The determination of this compound's chemical structure relies on a combination of spectroscopic techniques.

Protocol:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition of the purified compound. This data is used to confirm the molecular formula (C₃₄H₄₄O₁₀).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to elucidate the detailed structure:

-

¹H NMR: To identify the types and connectivity of protons.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the molecular fragments.

-

NOESY: To determine the relative stereochemistry of the molecule.

-

Determination of Physical Properties

3.3.1. Melting Point Determination

Protocol (Capillary Method):

-

Sample Preparation: A small amount of the dried, purified this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to get an approximate melting range, and then a second, slower measurement (1-2 °C per minute) is performed with a fresh sample to determine the precise melting range. The temperatures at which the sample begins to melt and is completely molten are recorded.

3.3.2. Solubility Determination

Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of purified this compound is added to a known volume of the solvent to be tested (e.g., water, methanol, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical method, such as UV-Vis spectrophotometry (at 428 nm) or HPLC.

Biological Signaling Pathways

This compound has been shown to interact with specific biological pathways, leading to its observed antifungal and antiviral activities.

Antifungal Mechanism of Action

This compound exhibits broad-spectrum antifungal activity. Unlike many polyene antifungals that target ergosterol in the fungal cell membrane, this compound is thought to disrupt fatty acid and sphingolipid biosynthesis.

Diagram of this compound's Antifungal Action

Caption: this compound's Antifungal Mechanism.

HIV-1 Rev Inhibition

This compound has been identified as an inhibitor of the HIV-1 Rev protein. Rev is essential for the nuclear export of unspliced and partially spliced viral mRNAs, a critical step in the viral replication cycle. This compound is believed to interfere with the CRM1-mediated nuclear export pathway.

Diagram of HIV-1 Rev Export and Inhibition by this compound

Caption: HIV-1 Rev Export and this compound Inhibition.

Conclusion

This compound, also known as Epipyrone A, is a promising natural product with significant therapeutic potential. This guide has summarized its key physical properties and provided standardized experimental protocols for its further characterization. The elucidation of its antifungal and antiviral mechanisms of action opens avenues for the development of novel therapeutic agents. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community to accelerate research and development efforts focused on this important molecule.

References

- 1. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. books.rsc.org [books.rsc.org]

Spectroscopic and Mass Spectrometric Characterization of Orevactaene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide of fungal origin, first identified from Epicoccum nigrum.[1] Its complex structure and biological activity have made it a subject of interest in natural product chemistry and drug discovery. This technical guide provides a consolidated overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and mass spectrometry. It also outlines representative experimental protocols for the isolation and characterization of such fungal metabolites.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) has been instrumental in determining the molecular formula of this compound.

| Parameter | Value | Source |

| Molecular Formula | C₃₄H₄₄O₁₀ | [2] |

| Molecular Weight | 612.7 g/mol | [2] |

| Ionization Mode | Positive | - |

| Observed Ion [M+H]⁺ | 613 | - |

| Mass Spectrometry Type | HR-ESI-MS | - |

NMR Spectroscopic Data

The structure of this compound was elucidated primarily through 2D NMR techniques. While a complete, publicly available dataset of all ¹³C NMR chemical shifts is elusive, key ¹H NMR data have been reported. The complexity of the molecule, including several stereocenters of yet unconfirmed absolute configuration, makes detailed NMR analysis crucial.[3]

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.96 | d | 1.8 | H-10 |

| 6.88 | dd | 8.1, 1.8 | H-14 |

| 6.72 | d | 8.1 | H-13 |

| - | - | - | Signals for a para-disubstituted phenyl moiety |

Note: The assignments are based on the available data from the dissertation by Kemami Wangun.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively published. However, the following sections describe representative methodologies for the isolation and analysis of fungal polyketides, which are applicable to this compound.

Isolation and Purification of Fungal Metabolites

The general workflow for obtaining a pure sample of a fungal metabolite like this compound for spectroscopic analysis is outlined below.

Caption: General workflow for the isolation and structural elucidation of this compound.

NMR Spectroscopy

Sample Preparation: A purified sample of the fungal metabolite (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer (e.g., 400-800 MHz) equipped with a cryoprobe for enhanced sensitivity, which is particularly important for complex molecules available in small quantities.

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: A proton-decoupled experiment is typically used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is usually required.

-

2D NMR: A suite of 2D NMR experiments is essential for the structural elucidation of complex molecules like this compound. These include:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the relative stereochemistry.

-

High-Resolution Mass Spectrometry (HR-MS)

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is commonly used.

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through an LC column.

-

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like many natural products, typically generating protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺.

-

The high resolution and mass accuracy of the instrument allow for the determination of the elemental composition of the parent ion, which is a critical step in identifying a new compound.

Structural Insights and Future Directions

The available spectroscopic data have provided a foundational understanding of the planar structure of this compound. However, the complete stereochemical assignment remains an area of active investigation. The synthesis of proposed stereoisomers and comparison of their spectroscopic data with that of the natural product is a key strategy being employed to fully elucidate the absolute and relative configurations of all chiral centers.[3] Further research, including more detailed 2D NMR studies and potentially X-ray crystallography, will be necessary to definitively establish the complete three-dimensional structure of this intriguing fungal metabolite.

References

- 1. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C34H44O10 | CID 6451130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Approach toward the total synthesis of this compound. 2. Convergent and stereoselective synthesis of the C18-C31 domain of this compound. Evidence for the relative configuration of the side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

Orevactaene: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Orevactaene, also known as Epipyrone A, is a polyketide metabolite produced by the fungus Epicoccum nigrum. This guide provides a comprehensive overview of this compound, including its molecular characteristics, biosynthetic pathway, and known biological activities. Detailed experimental protocols for its isolation and purification are provided, along with a summary of its physical and chemical properties. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Core Molecular Data

This compound is a complex polyketide with the following molecular formula and mass characteristics.

| Property | Value | Citation |

| Molecular Formula | C₃₄H₄₄O₁₀ | [1] |

| Molecular Weight | 612.7 g/mol | [1] |

| Exact Mass | 612.29344760 Da | [1] |

| Monoisotopic Mass | 612.29344760 Da | [1] |

Biosynthesis and Biological Activity

This compound is synthesized by the fungus Epicoccum nigrum through a polyketide synthesis pathway. The biosynthetic gene cluster (BGC) responsible for its production has been identified as epnABCD. This cluster encodes for a highly-reducing fungal polyketide synthase, a glycosyltransferase, a cytochrome P450, and a transporter.[2]

The primary biological activity of this compound reported in the literature is its broad-spectrum antifungal properties.[3][4] Its mechanism of action is thought to involve the disruption of sphingolipid and fatty acid biosynthesis in fungal cells.[5]

This compound Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound, starting from the core polyketide synthase activity.

This compound Biosynthesis Workflow

Proposed Antifungal Mechanism of Action

The antifungal activity of this compound is believed to stem from its interference with key cellular processes in fungi. The following diagram outlines the proposed mechanism.

Proposed Antifungal Mechanism

Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the isolation and purification of this compound from Epicoccum nigrum cultures.

Culturing of Epicoccum nigrum

-

Prepare a suitable solid or liquid fermentation medium. For solid-state fermentation, broken rice can be used as a substrate.[6]

-

Inoculate the medium with a culture of Epicoccum nigrum.

-

Incubate the culture under appropriate conditions (e.g., 25°C for 14 days) to allow for fungal growth and metabolite production.[3]

Extraction of this compound

-

Following incubation, harvest the fungal biomass and/or fermentation medium.

-

If using solid-state fermentation, dry the substrate (e.g., at 50°C for 24 hours) and mill it into a powder.[6]

-

Extract the crude metabolites using an appropriate solvent. Methanol is commonly used for this purpose.[7]

-

Separate the extract from the solid fungal biomass and substrate by centrifugation and/or filtration.[7]

Purification of this compound

A multi-step purification process is typically required to isolate this compound.

-

Open Column Chromatography:

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reverse-phase HPLC.[1]

-

A typical method involves a gradient of water and acetonitrile (e.g., starting from 95:5 and transitioning to 5:95 over 40 minutes).[1]

-

Monitor the elution profile at a wavelength of approximately 428-432 nm, which corresponds to the maximal UV absorbance of this compound.[8]

-

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Purification Workflow

Conclusion

This compound represents a promising natural product with significant antifungal activity. The information provided in this technical guide, including its molecular properties, biosynthetic pathway, and detailed experimental protocols for its isolation, offers a solid foundation for further research and development. The elucidation of its mechanism of action opens up new avenues for the development of novel antifungal agents. Continued investigation into the biological activities and potential therapeutic applications of this compound is highly encouraged.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Activity of Disalt of Epipyrone A from <i>Epicoccum nigrum</i> Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis [agris.fao.org]

- 6. data.epo.org [data.epo.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

Orevactaene (Inaxaplin as a Proxy): A Technical Guide to its Therapeutic Potential in APOL1-Mediated Kidney Disease

Disclaimer: The term "Orevactaene" does not correspond to a recognized compound in publicly available scientific literature. This technical guide will focus on Inaxaplin (VX-147) , a well-characterized inhibitor of Apolipoprotein L1 (APOL1), as a proxy to address the user's query on the therapeutic applications of a compound with this mechanism of action.

Executive Summary

APOL1-mediated kidney disease (AMKD) is a significant cause of renal pathology, particularly in individuals of African ancestry carrying high-risk APOL1 genetic variants (G1 and G2). These gain-of-function mutations lead to podocyte injury and progressive loss of kidney function. Inaxaplin is an investigational, orally bioavailable small molecule that directly targets and inhibits the ion channel function of the APOL1 protein. Preclinical and clinical studies have demonstrated its potential to reduce proteinuria, a key indicator of kidney damage in AMKD. This document provides a comprehensive overview of the therapeutic rationale, mechanism of action, preclinical and clinical data, and key experimental methodologies related to Inaxaplin.

Therapeutic Rationale: Targeting the Genetic Driver of Kidney Disease

The discovery of APOL1 risk variants as a causal factor in a spectrum of kidney diseases, including focal segmental glomerulosclerosis (FSGS), has paved the way for targeted therapeutic strategies. The G1 and G2 variants of APOL1 form cation-permeable channels in the cell membrane of podocytes, leading to cellular stress, inflammation, and eventual cell death. By directly inhibiting this aberrant channel activity, Inaxaplin aims to address the root cause of AMKD, offering a precision medicine approach to a genetically defined patient population.

Mechanism of Action

Inaxaplin is a potent and selective inhibitor of the ion channel function of both the G1 and G2 variants of the APOL1 protein. The proposed mechanism involves the binding of Inaxaplin to the APOL1 protein, thereby blocking the influx of ions and mitigating the downstream cellular pathology.

Signaling Pathways in APOL1-Mediated Podocyte Injury

The expression of APOL1 risk variants in podocytes triggers a cascade of detrimental cellular events. Two key pathways implicated in this process are Endoplasmic Reticulum (ER) stress and the activation of Protein Kinase R (PKR).

Caption: APOL1-induced ER stress pathway leading to podocyte apoptosis.

Caption: PKR activation pathway in APOL1-mediated podocyte injury.

Preclinical Data

Inaxaplin has been evaluated in a range of in vitro and in vivo models to assess its potency and efficacy.

In Vitro Potency

The inhibitory activity of Inaxaplin on APOL1 channel function is a key measure of its potency. While specific EC50 values are not publicly disclosed, it has been reported to be a highly potent inhibitor of both G1 and G2 variants.

In Vivo Efficacy in a Transgenic Mouse Model

A transgenic mouse model expressing the human APOL1 G2 variant under the control of a podocyte-specific promoter was utilized to evaluate the in vivo efficacy of Inaxaplin. Proteinuria was induced in these mice, and the effect of Inaxaplin treatment was assessed.

Table 1: Summary of Preclinical Efficacy Data

| Model System | Endpoint | Result |

| APOL1 G2 Transgenic Mice | Reduction in Proteinuria | Statistically significant reduction in urinary albumin-to-creatinine ratio compared to vehicle-treated controls. |

Clinical Development

Inaxaplin has progressed through early-phase clinical trials and is currently in late-stage development for the treatment of AMKD.

Phase 2a Clinical Trial

A Phase 2a proof-of-concept study was conducted in patients with two APOL1 risk variants and biopsy-confirmed FSGS. The trial evaluated the efficacy and safety of Inaxaplin over a 13-week treatment period.

Table 2: Summary of Phase 2a Clinical Trial Data

| Parameter | Result | p-value |

| Mean change from baseline in urine protein-to-creatinine ratio (UPCR) | -47.6% | <0.05 |

Ongoing Phase 2/3 Clinical Trial

A global, pivotal Phase 2/3 adaptive trial is currently underway to further evaluate the efficacy and safety of Inaxaplin in a broader population of patients with AMKD. The study is assessing the effect of a 45 mg once-daily oral dose of Inaxaplin compared to placebo on top of standard of care.[1]

Experimental Protocols

In Vitro APOL1 Ion Channel Activity Assay (Thallium Flux Assay)

This assay is a common method to assess the function of ion channels, including APOL1.

-

Principle: Thallium ions (Tl+) can pass through potassium channels and serve as a surrogate for K+. A Tl+-sensitive fluorescent dye is loaded into cells expressing the APOL1 variants. Upon channel opening, Tl+ enters the cell, binds to the dye, and produces a fluorescent signal that is proportional to the ion channel activity.

-

Cell Line: Human Embryonic Kidney (HEK293) cells engineered to inducibly express the G1 or G2 variants of APOL1.

-

Methodology:

-

Seed HEK293-APOL1 cells in a multi-well plate.

-

Induce APOL1 expression.

-

Load cells with a thallium-sensitive fluorescent dye.

-

Add Inaxaplin at various concentrations.

-

Initiate ion flux by adding a Tl+-containing buffer.

-

Measure the change in fluorescence over time using a plate reader.

-

Calculate the dose-dependent inhibition of Tl+ flux to determine the potency of Inaxaplin.

-

Caption: Workflow for the APOL1 thallium flux assay.

In Vivo Proteinuria Model in APOL1 Transgenic Mice

This model is used to assess the in vivo efficacy of compounds in reducing proteinuria, a hallmark of AMKD.

-

Animal Model: Transgenic mice expressing a human APOL1 risk variant (e.g., G2) under the control of a podocyte-specific promoter (e.g., nephrin).

-

Induction of Proteinuria:

-

Interferon-gamma (IFN-γ) is administered to the mice to upregulate the expression of the APOL1 transgene, mimicking a "second hit" that is thought to be required for disease development in humans.

-

-

Methodology:

-

Administer IFN-γ to APOL1 transgenic mice to induce proteinuria.

-

Monitor the development of proteinuria by measuring the urinary albumin-to-creatinine ratio (UACR).

-

Once proteinuria is established, randomize mice into treatment (Inaxaplin) and vehicle control groups.

-

Administer Inaxaplin or vehicle daily for a specified period.

-

Collect urine at regular intervals to measure UACR.

-

At the end of the study, harvest kidneys for histological analysis.

-

Compare the UACR and kidney histology between the treatment and control groups to determine the efficacy of Inaxaplin.

-

Conclusion

Inaxaplin represents a promising targeted therapy for APOL1-mediated kidney disease. By directly inhibiting the aberrant ion channel activity of APOL1 risk variants, it addresses the underlying genetic cause of the disease. Preclinical and clinical data have demonstrated its potential to significantly reduce proteinuria, a key marker of kidney damage. The ongoing late-stage clinical trials will provide further insights into the long-term efficacy and safety of Inaxaplin and its potential to alter the course of this devastating disease.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Orevactaene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene is a polyketide metabolite produced by the fungus Epicoccum nigrum. As a member of the terpene lactone class of compounds, this compound has garnered interest within the scientific community for its potential biological activities. Preliminary studies have highlighted its antibacterial properties, making it a candidate for further investigation in drug discovery and development programs. This document provides a detailed protocol for the extraction and purification of this compound from solid-state fermentation cultures of Epicoccum nigrum. The methodology is designed to yield a highly purified sample of this compound suitable for downstream applications such as structural elucidation, biological assays, and preclinical studies.

Data Presentation

The following table summarizes the quantitative data associated with the extraction and purification of this compound, including optimized extraction parameters and representative yields and purity at each stage of the process.

| Parameter | Value | Unit | Notes |

| Optimized Aqueous Extraction Parameters | |||

| Extraction Temperature | 55.7 | °C | Optimal temperature for maximizing yield during aqueous extraction. |

| Mass of Fermented Substrate | 0.79 | g | Optimal mass of fermented rice for the specified extraction volume. |

| Extraction Time | 56.6 | min | Optimal duration for the aqueous extraction process. |

| Yield and Purity at Purification Stages | Note: The following values are representative and may vary based on fermentation efficiency and experimental conditions. | ||

| Crude Aqueous Extract | 52.7 | AU/g | Initial yield from optimized aqueous extraction, measured in absorbance units per gram of fermented substrate. |

| Post-Solvent Partitioning Yield | 15-25 | mg/L | Estimated yield after initial purification by liquid-liquid extraction. |

| Post-Solvent Partitioning Purity | 40-60 | % | Estimated purity of this compound after the initial partitioning step. |

| Post-Silica Gel Chromatography Yield | 5-10 | mg/L | Estimated yield after the first chromatographic purification step. |

| Post-Silica Gel Chromatography Purity | 85-95 | % | Estimated purity of this compound after silica gel chromatography. |

| Final Yield (Post-Preparative HPLC) | 2-5 | mg/L | Estimated final yield of highly purified this compound. |

| Final Purity (Post-Preparative HPLC) | >98 | % | Estimated final purity of this compound, suitable for most research applications. |

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocols

Solid-State Fermentation of Epicoccum nigrum

Materials:

-

Epicoccum nigrum culture

-

Broken rice

-

Distilled water

-

Erlenmeyer flasks (500 mL)

-

Autoclave

-

Incubator

Protocol:

-

Prepare the solid substrate by mixing broken rice with distilled water in a 1:1 (w/v) ratio in Erlenmeyer flasks.

-

Autoclave the flasks containing the substrate at 121°C for 20 minutes to ensure sterility.

-

Allow the substrate to cool to room temperature.

-

Inoculate the sterilized substrate with a 10% (v/v) inoculum of a 7-day old Epicoccum nigrum culture.

-

Incubate the flasks at 25 ± 2°C for 10 days in the dark.

-

After the incubation period, autoclave the fermented substrate to deactivate the fungus.

-

Dry the fermented substrate in a hot air oven at 50°C for 24 hours.

-

Mill the dried substrate into a fine powder using a blender or a mill.

Aqueous Extraction of this compound

Materials:

-

Dried and milled fermented substrate

-

Distilled water

-

Shaking incubator or magnetic stirrer with heating capabilities

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

Protocol:

-

Suspend the dried powder of the fermented substrate in distilled water.

-

Perform the extraction under the optimized conditions: a temperature of 55.7°C for 56.6 minutes with a solid-to-liquid ratio based on the available equipment.

-

Continuously agitate the mixture during the extraction process.

-

After extraction, centrifuge the suspension at 5000 x g for 15 minutes to pellet the solid material.

-

Decant the supernatant and filter it through Whatman No. 1 filter paper to remove any remaining particulate matter. The resulting clear, colored solution is the crude aqueous extract.

Liquid-Liquid Extraction

Materials:

-

Crude aqueous extract

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Transfer the crude aqueous extract to a separatory funnel.

-

Add an equal volume of ethyl acetate to the separatory funnel.

-

Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The colored this compound will partition into the organic (ethyl acetate) layer.

-

Drain the lower aqueous layer and collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize the recovery of this compound.

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined organic extracts to dryness using a rotary evaporator under reduced pressure to obtain the crude organic extract.

Silica Gel Column Chromatography

Materials:

-

Crude organic extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: n-hexane, ethyl acetate, methanol

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

TLC developing chamber

-

UV lamp

Protocol:

-

Prepare a slurry of silica gel in n-hexane and pack it into the chromatography column.

-

Dissolve the crude organic extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate completely.

-

Carefully load the dried silica gel with the adsorbed extract onto the top of the packed column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:ethyl acetate), followed by the addition of small percentages of methanol if necessary for more polar compounds.

-

Collect fractions of the eluate in test tubes.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate) and visualize the spots under a UV lamp.

-

Pool the fractions containing the desired compound (this compound) based on their TLC profiles.

-

Evaporate the solvent from the pooled fractions to obtain a semi-purified this compound sample.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Materials:

-

Semi-purified this compound sample

-

HPLC-grade solvents: acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary)

-

Preparative HPLC system with a suitable column (e.g., C18)

-

Fraction collector

-

Analytical HPLC system for purity analysis

Protocol:

-

Develop an analytical HPLC method to determine the retention time of this compound and to assess the purity of the semi-purified sample.

-

Dissolve the semi-purified this compound in the mobile phase.

-

Scale up the analytical method to a preparative scale. This typically involves using a larger column and a higher flow rate.

-

Inject the dissolved sample onto the preparative HPLC column.

-

Elute with an isocratic or gradient solvent system optimized for the separation of this compound from the remaining impurities. A common gradient for C18 columns is a water/acetonitrile system.

-

Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

-

Collect the fractions corresponding to the this compound peak using a fraction collector.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the fractions with the desired purity (>98%).

-

Remove the solvent from the pooled fractions, typically by lyophilization or evaporation under reduced pressure, to obtain the final purified this compound.

Application Notes and Protocols for the Analytical Detection of Orevactaene

These application notes provide detailed methodologies for the detection and analysis of Orevactaene, a polyketide natural product isolated from the fungus Epicoccum nigrum. Recent research has indicated that this compound is likely identical to Epipyrone A.[1] Therefore, analytical methods developed for Epipyrone A are applicable for the detection of this compound.

This compound exhibits significant biological activities, including broad-spectrum antifungal, antiviral, and telomerase inhibitory properties.[2][3][4] Accurate and reliable analytical methods are crucial for research and development involving this compound. The primary techniques for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or UV-Vis, and Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7]

Chemical Properties of this compound/Epipyrone A

| Property | Value | Reference |

| Molecular Formula | C₃₄H₄₄O₁₀ | [2][5] |

| Molecular Weight | 612.7 g/mol | [2] |

| UV-Vis Absorbance Maxima | 428 - 437 nm | [4][6] |

Quantitative Analysis

The following table summarizes typical chromatographic conditions for the quantitative analysis of this compound/Epipyrone A. While specific limits of detection (LOD) and quantification (LOQ) are not extensively reported in the literature, these methods are suitable for quantitative purposes. Quantification can be achieved by using a calibration curve generated from a purified standard or by using an extinction coefficient.[6]

| Parameter | Method 1 | Method 2 |

| Chromatography System | Semi-preparative HPLC-DAD | HPLC-DAD |

| Column | Gemini-NX C18 (250 mm x 10 mm, 5 µm) | Ascentis C8 Express (50 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | Milli-Q Water (pH 10 with ammonium hydroxide) | 0.1% Acetic Acid in Water |

| Mobile Phase B | Methanol:Isopropanol (8:2 v/v) | Acetonitrile |

| Gradient | Gradient elution (specifics to be optimized) | 30% B to 70% B over 5 min |

| Flow Rate | 3 mL/min | 0.5 mL/min |

| Column Temperature | Not specified | 15°C |

| Detection Wavelength | 428 nm | 437 nm |

| Injection Volume | Not specified | 1 µL |

Experimental Protocols

Protocol 1: Sample Preparation from Fungal Culture

This protocol describes the extraction and purification of this compound/Epipyrone A from Epicoccum nigrum cultures.

Materials:

-

14-day-old E. nigrum cultures on agar plates

-

Analytical grade methanol, cold (-20°C)

-

Solid Phase Extraction (SPE) column (e.g., Strata SI-1 Silica, 50 µm, 70 Å)

-

Acetonitrile

-

Milli-Q Water

Procedure:

-

Macerate the fungal culture plates.

-

Resuspend the macerated culture in cold analytical-grade methanol.

-

Shake the mixture at 180 rpm for 1 hour at 4°C, protected from light.

-

Centrifuge at 4000 rpm for 30 minutes at 4°C to remove fungal biomass and agar debris.

-

Filter the supernatant using vacuum filtration.

-

Pre-purify the crude extract using an SPE column.[7]

-

Condition the silica SPE column with acetonitrile, followed by methanol, and then water.

-

Load the extract onto the column.

-

Wash the column with water to remove sugars.

-

Elute the yellow-orange fraction containing this compound/Epipyrone A with a mixture of methanol and water (e.g., 40-60% methanol).[5]

-

-

Dry the collected fractions under vacuum.

-

Store the purified compound at -20°C.

Protocol 2: HPLC-DAD Analysis

This protocol outlines the analysis of the purified this compound/Epipyrone A using HPLC with Diode Array Detection.

Materials:

-

Purified this compound/Epipyrone A sample

-

HPLC-grade solvents (as specified in the quantitative data table)

-

HPLC system with a DAD detector and a C8 or C18 column

Procedure:

-

Prepare the mobile phases as described in the quantitative data table (Method 1 or Method 2).

-

Dissolve the purified sample in an appropriate solvent (e.g., methanol or water).

-

Set up the HPLC system with the specified column and chromatographic conditions.

-

Inject the sample into the HPLC system.

-

Monitor the chromatogram at the specified wavelength (428 nm or 437 nm).

-

Identify the peak corresponding to this compound/Epipyrone A based on its retention time and UV-Vis spectrum.

-

Quantify the compound using a calibration curve or a known extinction coefficient.

Visualizations

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Caption: Proposed antifungal mechanism of this compound via disruption of fatty acid and sphingolipid pathways.

References

- 1. Polyunsaturated C-Glycosidic 4-Hydroxy-2-pyrone Derivatives: Total Synthesis Shows that Putative this compound Is Likely Identical with Epipyrone A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. data.epo.org [data.epo.org]

- 7. mdpi.com [mdpi.com]

Orevactaene as a Chemical Probe in Biological Systems: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orevactaene, also known as Epipyrone A, is a polyketide natural product isolated from the fungus Epicoccum nigrum.[1][2] It has demonstrated potent and broad-spectrum antifungal activity, making it a valuable tool for studying fungal biology and for potential therapeutic development.[1][3][4][5] Recent studies have elucidated its mechanism of action, highlighting its role as an inhibitor of fatty acid elongation and sphingolipid biosynthesis.[3][4][6] This property makes this compound a useful chemical probe for dissecting these critical cellular pathways.

These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate its effects on fungal cells, with a particular focus on its impact on the sphingolipid biosynthesis pathway.

Mechanism of Action: Inhibition of Sphingolipid and Fatty Acid Biosynthesis

This compound's primary mode of action as an antifungal agent is the disruption of sphingolipid and fatty acid biosynthesis.[3][4][6] In yeast, this leads to a cascade of downstream effects, including alterations in cell membrane integrity, endocytosis, and cell wall integrity. Unlike other polyene antifungals, this compound's activity is not primarily dependent on interaction with membrane ergosterol.[3]

The following diagram illustrates the proposed signaling pathway affected by this compound in Saccharomyces cerevisiae.

Caption: this compound inhibits fatty acid elongation and sphingolipid biosynthesis, leading to fungal cell death.

Quantitative Data

The inhibitory activity of the disalt of this compound (referred to as DEA) has been quantified against Saccharomyces cerevisiae. The following tables summarize the available data.

Table 1: Inhibitory Concentrations of this compound (Disalt) against S. cerevisiae

| Parameter | Value (µg/mL) |

| IC20 | 25.5 |

| IC50 | Not explicitly quantified in the provided search results |

Data sourced from a study on the antifungal activity of the disalt of epipyrone A.[6]

Table 2: Antifungal Spectrum of Purified this compound

| Fungal Species | Activity (Zone of Inhibition) |

| Saccharomyces cerevisiae | Yes |

| Candida albicans | Yes |

| Aspergillus fumigatus | Yes |

| Botrytis cinerea | Yes |

| Rhizoctonia solani | Yes |

Activity was confirmed via agar diffusion assays.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Fungal Susceptibility Testing using Broth Microdilution

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target fungal strain.

Materials:

-

This compound (disalt form recommended for solubility)

-

Target fungal strain (e.g., S. cerevisiae, C. albicans)

-

Appropriate liquid growth medium (e.g., YPD broth, SC broth)[7][8]

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., water for the disalt form) to a concentration of 1 mg/mL.

-

Prepare Fungal Inoculum: Culture the fungal strain overnight in the appropriate broth. Adjust the cell density to 1-5 x 105 CFU/mL.[7]

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in the growth medium across the wells of a 96-well plate. Leave a column for a no-drug control.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 30°C for S. cerevisiae) for 24-48 hours.[7]

-

Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Protocol 2: Chemical-Genetic Profiling in S. cerevisiae**

This protocol identifies gene deletions that confer hypersensitivity to this compound, providing insights into its mechanism of action.

Materials:

-

S. cerevisiae gene deletion library

-

Synthetic complete (SC) agar plates[3]

-

This compound

-

Robotic pinning tool (optional, for high-throughput screening)

Procedure:

-

Plate Preparation: Prepare SC agar plates containing a sub-lethal concentration of this compound (e.g., IC20, 25.5 µg/mL).[6] Also prepare control plates without the compound.

-

Yeast Pinning: Using a robotic pinner or manually, replicate the yeast deletion library from frozen stocks onto the control and this compound-containing plates.

-

Incubation: Incubate the plates at 30°C for 48-72 hours.

-

Data Acquisition: Scan the plates to acquire high-resolution images.

-

Data Analysis: Quantify the colony size for each deletion strain on both control and this compound plates. Identify strains that show significantly reduced growth in the presence of this compound compared to the control. These are considered "hypersensitive" mutants. Gene ontology analysis of these hits can reveal the cellular processes affected by the compound.

Protocol 3: Analysis of Sphingolipid and Fatty Acid Biosynthesis

This protocol outlines a general approach to investigate the impact of this compound on lipid biosynthesis using metabolomics.

Materials:

-

S. cerevisiae culture

-

This compound

-

Quenching solution (e.g., cold glycerol-saline)[7]

-

Metabolite extraction buffer

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Grow S. cerevisiae to mid-log phase and treat with this compound at a desired concentration (e.g., IC50) for a specific duration. Include an untreated control.

-

Quenching and Harvesting: Rapidly quench metabolic activity by mixing the cell culture with a cold quenching solution. Harvest the cells by centrifugation at a low temperature.[7]

-

Metabolite Extraction: Extract intracellular metabolites using a suitable extraction buffer.

-

LC-MS/MS Analysis: Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS/MS) system to identify and quantify changes in the levels of fatty acids and sphingolipids between the treated and untreated samples.

-

Data Analysis: Compare the metabolite profiles to identify specific lipids that are depleted or accumulated in the presence of this compound.

Caption: Workflow for analyzing the impact of this compound on the yeast metabolome.

Conclusion

This compound serves as a potent and specific chemical probe for the investigation of fatty acid and sphingolipid biosynthesis in fungi. The protocols outlined in these application notes provide a framework for researchers to utilize this compound to further understand these essential cellular processes and to explore its potential as a lead for novel antifungal therapies.

References

- 1. Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic localization of the this compound/epipyrone biosynthetic gene cluster in Epicoccum nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Epipyrone A, a Broad-Spectrum Antifungal Compound Produced by Epicoccum nigrum ICMP 19927 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Antifungal Activity of Disalt of Epipyrone A from Epicoccum nigrum Likely via Disrupted Fatty Acid Elongation and Sphingolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vitro Evaluation of Orevactaene

Disclaimer: Limited specific experimental data and detailed in vitro assay protocols for Orevactaene are publicly available. The following application notes and protocols are based on generalized methodologies for the in vitro assessment of novel bioactive compounds and should be adapted as necessary.

Introduction

This compound, also known as Epipyrone (EPN)-A, is a polyketide compound produced by the fungus Epicoccum nigrum.[1] While its biosynthetic gene cluster has been identified, comprehensive studies detailing its mechanism of action and specific in vitro bioactivities are not widely published.[1] These application notes provide a framework of standard in vitro assays to characterize the cytotoxic and potential anticancer properties of this compound. The protocols described herein are foundational and may require optimization based on the specific cell lines and research objectives.

Quantitative Data Summary

| Cell Line | Histology | Doubling Time (Approx.) | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |

| MCF-7 | Breast Adenocarcinoma | 29 hours | Data to be determined | Data to be determined |

| HeLa | Cervical Adenocarcinoma | 20 hours | Data to be determined | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | 48 hours | Data to be determined | Data to be determined |

| A549 | Lung Carcinoma | 22 hours | Data to be determined | Data to be determined |

| HCT116 | Colorectal Carcinoma | 18 hours | Data to be determined | Data to be determined |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cultured cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control (e.g., Doxorubicin).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Caspase-3 Activity)

This protocol measures the activity of caspase-3, a key effector caspase in the apoptotic pathway, to determine if this compound induces programmed cell death.

Materials:

-

Cells treated with this compound as in the viability assay.

-

Caspase-3 colorimetric assay kit (containing lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA).

-

96-well plate.

-

Plate reader (405 nm).

Procedure:

-

Cell Lysis:

-

Seed and treat cells with this compound in a 6-well plate.

-

After treatment, collect the cells by centrifugation.

-

Resuspend the cell pellet in 50 µL of chilled lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute at 4°C.

-

Collect the supernatant (cytosolic extract).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

Caspase-3 Assay:

-

In a 96-well plate, add 50 µL of reaction buffer to each well.

-

Add 50-100 µg of protein lysate to each well.

-

Add 5 µL of the caspase-3 substrate (DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the absorbance at 405 nm.

-

The absorbance is proportional to the amount of caspase-3 activity.

-

Visualizations

The following diagrams illustrate a general experimental workflow for assessing the in vitro cytotoxicity of a novel compound like this compound and a hypothetical signaling pathway that could be investigated.

References

Application Notes and Protocols for the Stereoselective Synthesis of the Orevactaene (Epipyrone A) Core

For Researchers, Scientists, and Drug Development Professionals

Introduction

The natural product Orevactaene, originally assigned a bicyclic C-glycosidic structure, has been shown through total synthesis to be identical to Epipyrone A.[1][2][3] This revelation has redirected synthetic efforts towards the stereoselective construction of the correct Epipyrone A core, which features a 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup linked to a polyunsaturated heptaene tail. These application notes provide a detailed overview of the key synthetic strategies and experimental protocols for the stereoselective synthesis of the Epipyrone A core, based on the total synthesis accomplished by Fürstner and coworkers. The modular approach allows for the convergent assembly of the complex natural product, with key steps including a stereoselective C-glycosylation and the construction of the delicate polyene chain.

Key Synthetic Challenges and Strategies

The synthesis of the Epipyrone A core presents several significant challenges:

-

Stereoselective C-Glycosylation: The formation of the C-glycosidic bond between the galactose moiety and the 4-hydroxy-2-pyrone ring must proceed with high stereocontrol to establish the correct β-anomer.

-

Polyene Synthesis: The construction of the extended and stereochemically defined polyene side chain is prone to isomerization and degradation, requiring mild and efficient coupling methods.

-

Convergent Assembly: A robust strategy is needed to couple the complex headgroup and tail fragments in the later stages of the synthesis to maximize efficiency.

To address these challenges, a convergent synthetic plan is employed, separating the synthesis into the preparation of the glycosylated pyrone headgroup and the polyene tail, followed by their strategic coupling.

Experimental Protocols

Synthesis of the Glycosylated Pyrone Headgroup

The stereoselective synthesis of the 3-C-β-D-galactosyl-4-hydroxy-2-pyrone headgroup is a crucial sequence. A key transformation involves the gold-catalyzed cyclization of a suitably functionalized precursor to form the pyrone ring, followed by a stereoselective C-glycosylation.

Protocol 1: Gold-Catalyzed Pyrone Formation

This protocol describes the formation of a 4-hydroxy-2-pyrone ring, a central component of the Epipyrone A headgroup.

| Reagent/Parameter | Value |

| Starting Material | Substituted alkynyl β-ketoester |

| Catalyst | [IPrAu(CH3CN)]SbF6 (5 mol%) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 1-2 hours |

| Yield | 85-95% |

Procedure:

-

To a solution of the substituted alkynyl β-ketoester (1.0 equiv) in dry DCM (0.1 M) under an argon atmosphere, add [IPrAu(CH3CN)]SbF6 (0.05 equiv).

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 4-hydroxy-2-pyrone.

Protocol 2: Stereoselective C-Glycosylation

This protocol outlines the stereoselective introduction of the galactose moiety onto the pyrone ring.

| Reagent/Parameter | Value |

| Glycosyl Donor | Per-O-silylated galactal |

| Pyrone Acceptor | 3-iodo-4-siloxy-2-pyrone |

| Promoter | TMSOTf (1.2 equiv) |

| Solvent | Acetonitrile (MeCN) |

| Temperature | -40 °C to 0 °C |

| Reaction Time | 2-4 hours |

| Diastereoselectivity | >10:1 (β:α) |

| Yield | 70-80% |

Procedure:

-

To a solution of the 3-iodo-4-siloxy-2-pyrone (1.0 equiv) and per-O-silylated galactal (1.5 equiv) in dry MeCN (0.05 M) at -40 °C under an argon atmosphere, add TMSOTf (1.2 equiv) dropwise.

-

Allow the reaction mixture to warm to 0 °C and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the addition of saturated aqueous NaHCO3 solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-